An In-depth Technical Guide to the Thermodynamic Properties and Stability of Furfuryladenosine
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Furfuryladenosine
Abstract
Furfuryladenosine (also known as Kinetin Riboside) is a synthetic cytokinin with significant potential in drug development, exhibiting promising anti-cancer properties.[1][2] A thorough understanding of its thermodynamic properties and stability profile is paramount for its successful formulation, storage, and clinical application. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic and stability characteristics of furfuryladenosine. While specific thermodynamic constants for furfuryladenosine are not widely published, this guide details the established methodologies for their determination, using the closely related nucleoside, adenosine, as a primary reference. We present field-proven insights into experimental design and data interpretation for thermal analysis, forced degradation studies, and stability-indicating analytical methods, in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of Furfuryladenosine's Physicochemical Profile
Furfuryladenosine, a derivative of the plant hormone kinetin, has demonstrated considerable antiproliferative and apoptogenic activity against various cancer cell lines.[1] Its mechanism of action is an area of active investigation, with studies pointing towards the induction of genotoxic stress and ATP depletion in cancer cells.[1] The progression of furfuryladenosine from a promising lead compound to a viable therapeutic agent is critically dependent on a comprehensive understanding of its intrinsic physicochemical properties.
The thermodynamic stability of a drug substance dictates its shelf-life, informs the selection of appropriate storage conditions, and influences its in vivo behavior. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a robust characterization of furfuryladenosine's response to environmental factors such as temperature, pH, and light is a non-negotiable aspect of its development.
This guide will provide the foundational knowledge and detailed protocols to:
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Determine the key thermodynamic parameters of furfuryladenosine.
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Establish its intrinsic stability through forced degradation studies.
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Develop and validate a stability-indicating analytical method.
Thermodynamic Properties: A Methodological Approach
Comparative Thermodynamic Data of Adenosine
Adenosine serves as an excellent structural analog for predicting the general thermodynamic behavior of furfuryladenosine. The thermodynamic properties of adenosine have been well-characterized, providing a valuable baseline for comparative studies.
| Thermodynamic Parameter | Value for Adenosine (crystalline) at 298.15 K | Value for Adenosine (aqueous) at 298.15 K | Source |
| Standard Molar Enthalpy of Formation (ΔfH°) | -(653.6 ± 3.6) kJ·mol⁻¹ | -(621.3 ± 3.6) kJ·mol⁻¹ | [3] |
| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | -(204.4 ± 3.6) kJ·mol⁻¹ | -(194.5 ± 3.6) kJ·mol⁻¹ | [3] |
| Third Law Standard Molar Entropy (S°) | (289.57 ± 0.6) J·K⁻¹·mol⁻¹ | (364.6 ± 0.7) J·K⁻¹·mol⁻¹ | [3] |
These values for adenosine highlight the energy landscape of the core nucleoside structure. It is anticipated that the addition of the furfuryl group in furfuryladenosine will modify these values, and the experimental determination of these modifications is crucial.
Experimental Determination of Thermodynamic Properties
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of a substance.[4][5][6] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] For furfuryladenosine, DSC can be used to determine:
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Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs. This is a critical indicator of purity and solid-state stability.
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Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the solid.
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Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.
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Glass Transition Temperature (Tg): For amorphous forms, this indicates the transition from a rigid, glassy state to a more rubbery state.
Experimental Protocol: DSC Analysis of Furfuryladenosine
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Sample Preparation: Accurately weigh 2-5 mg of furfuryladenosine powder into an aluminum DSC pan.
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Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
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Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 250 °C).
-
-
Data Analysis:
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The DSC thermogram will show a peak corresponding to the melting of the substance.[7]
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The onset temperature of the peak is typically taken as the melting point.
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The area under the peak is integrated to determine the enthalpy of fusion.
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Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] TGA is essential for determining the thermal stability and decomposition profile of furfuryladenosine. It can identify the temperatures at which degradation begins and the extent of mass loss at different stages.
Experimental Protocol: TGA of Furfuryladenosine
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Sample Preparation: Accurately weigh 5-10 mg of furfuryladenosine powder into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) depending on the desired experimental conditions.
-
-
Temperature Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The TGA curve plots the percentage of mass remaining versus temperature.
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The onset temperature of mass loss indicates the beginning of thermal decomposition.
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The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
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Stability of Furfuryladenosine: A Forced Degradation Approach
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[9][10] The goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[9] The ICH guidelines provide a framework for conducting these studies.[11][12][13][14]
Overview of Forced Degradation Conditions
Forced degradation studies for furfuryladenosine should include exposure to:
-
Acidic Conditions: To assess susceptibility to acid hydrolysis.
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Basic Conditions: To assess susceptibility to base hydrolysis.
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Oxidative Conditions: To evaluate the impact of oxidative stress.
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Thermal Stress: To determine the effect of elevated temperatures.
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Photolytic Stress: To assess stability upon exposure to light.
The target for forced degradation is typically 5-20% degradation of the active pharmaceutical ingredient.[9]
Experimental Protocols for Forced Degradation Studies
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies.[15]
Protocol: Development of a Stability-Indicating HPLC Method
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Column Selection: A reversed-phase C18 column is a common starting point for nucleoside analysis.
-
Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The gradient should be optimized to achieve good separation between the parent furfuryladenosine peak and any degradation products.
-
Detector: A UV detector set at the maximum absorbance wavelength of furfuryladenosine (e.g., ~267 nm) is suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol: Forced Degradation of Furfuryladenosine
General Procedure: Prepare solutions of furfuryladenosine (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or a mixture). Expose the solutions to the stress conditions outlined below. At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Acid Hydrolysis:
-
Add an equal volume of 0.1 M HCl to the furfuryladenosine solution.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Add an equal volume of 0.1 M NaOH to the furfuryladenosine solution.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Add an equal volume of 3% hydrogen peroxide to the furfuryladenosine solution.
-
Incubate at room temperature, protected from light.
-
-
Thermal Degradation:
-
Store solutions of furfuryladenosine at an elevated temperature (e.g., 70 °C) in a temperature-controlled oven.
-
For solid-state thermal stability, store the furfuryladenosine powder under the same conditions.
-
-
Photodegradation:
-
Expose a solution of furfuryladenosine to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Visualization of the Stability Testing Workflow
Caption: Workflow for assessing the stability of furfuryladenosine.
Anticipated Degradation Pathways
Based on the structure of furfuryladenosine and the known degradation of related compounds, the following pathways are anticipated:
-
Hydrolysis of the N-glycosidic bond: This is a common degradation pathway for nucleosides, particularly under acidic conditions, and would yield N6-furfuryladenine and ribose.[15]
-
Degradation of the furan ring: The furfuryl moiety may be susceptible to degradation, particularly under oxidative or strongly acidic/basic conditions.
-
Modification of the adenine ring: The purine ring system can also undergo degradation under harsh conditions.
The identification of degradation products can be achieved using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Data Interpretation and Reporting
A comprehensive stability report for furfuryladenosine should include:
-
Tabulated quantitative data: Summarize the percentage of furfuryladenosine remaining and the percentage of each major degradation product formed under each stress condition over time.
-
Chromatograms: Representative HPLC chromatograms showing the separation of furfuryladenosine from its degradation products.
-
Proposed degradation pathways: A diagram illustrating the likely chemical transformations that furfuryladenosine undergoes under different stress conditions.
-
Mass balance: An assessment of whether the sum of the assay of furfuryladenosine and the levels of its degradation products accounts for the initial concentration.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the thermodynamic properties and stability of furfuryladenosine. By employing the detailed methodologies for thermal analysis and forced degradation studies, researchers and drug development professionals can generate the critical data necessary to understand the intrinsic physicochemical characteristics of this promising therapeutic candidate. A thorough understanding of these properties is essential for ensuring the quality, safety, and efficacy of furfuryladenosine as it progresses through the development pipeline. The principles and protocols outlined herein are designed to be adaptable and to provide a solid foundation for regulatory submissions and the successful formulation of a stable and effective drug product.
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